molecular formula C11H14ClNO2 B14752211 Ethyl(2-chloroethyl)phenylcarbamate CAS No. 947-99-9

Ethyl(2-chloroethyl)phenylcarbamate

Cat. No.: B14752211
CAS No.: 947-99-9
M. Wt: 227.69 g/mol
InChI Key: SNNRBWGUDWXACB-UHFFFAOYSA-N
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Description

Ethyl(2-chloroethyl)phenylcarbamate is an organic compound with the molecular formula C11H14ClNO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl(2-chloroethyl)phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-chloroethanol in the presence of a base. The reaction proceeds through the formation of a carbamate intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and a base like triethylamine .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl(2-chloroethyl)phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted carbamates.

    Hydrolysis: Phenylamine and 2-chloroethanol.

    Oxidation: Phenolic derivatives.

Scientific Research Applications

Ethyl(2-chloroethyl)phenylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl(2-chloroethyl)phenylcarbamate involves the inhibition of specific enzymes. The carbamate group interacts with the active site of the enzyme, forming a covalent bond with the serine residue. This interaction prevents the enzyme from catalyzing its substrate, leading to the inhibition of its activity. The molecular targets include enzymes such as acetylcholinesterase and urease .

Comparison with Similar Compounds

  • Methyl(2-chloroethyl)phenylcarbamate
  • Ethyl(2-bromoethyl)phenylcarbamate
  • Ethyl(2-chloroethyl)carbamate

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to mthis compound, the ethyl group provides increased lipophilicity, enhancing its ability to permeate cell membranes. The presence of the chloroethyl group makes it more reactive in nucleophilic substitution reactions compared to ethyl(2-chloroethyl)carbamate .

Properties

CAS No.

947-99-9

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl N-(2-chloroethyl)-N-phenylcarbamate

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)13(9-8-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

SNNRBWGUDWXACB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CCCl)C1=CC=CC=C1

Origin of Product

United States

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